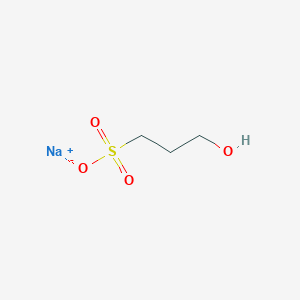

リボフラビン 5'-リン酸ナトリウム

説明

The provided data does not contain any direct information on "Photrexa." However, there are descriptions of various other compounds and processes that could be tangentially related to the broader field of chemical synthesis and molecular structure analysis. For instance, "Phagraphene" is a newly proposed carbon allotrope with a structure composed of 5-6-7 carbon rings, which is lower in energy than most predicted 2D carbon allotropes and features distorted Dirac cones . The structure of phenoxazinone synthase from Streptomyces antibioticus reveals a new type of copper center, which could be relevant in the context of metalloenzymes and their synthetic analogs . The synthesis of the C19-C28 fragment of phorboxazoles involves a [4+2]-annulation, a reaction that could be of interest in the synthesis of complex organic molecules . These papers, while not directly related to Photrexa, provide a glimpse into the types of chemical synthesis and structural analysis that are prevalent in current research.

Synthesis Analysis

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the properties and potential applications of new compounds. The structure of phagraphene with its unique arrangement of carbon rings , the distinctive hexameric structure of phenoxazinone synthase with its type 2 copper center , and the tetranuclear cage structure of an organooxotin compound are all examples of how molecular structure is determined and analyzed in current research. These analyses often involve sophisticated techniques such as X-ray diffraction and NMR spectroscopy.

Chemical Reactions Analysis

The papers discuss various chemical reactions, such as the [4+2]-annulation in the synthesis of phorboxazoles and the reactions leading to the formation of a tetranuclear organooxotin cage . These reactions are analyzed for their efficiency, selectivity, and the properties of the resulting compounds. Understanding these reactions is essential for the development of new synthetic methods and the optimization of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of new materials are often determined by their molecular composition and structure. For instance, the properties of polyhydroxyalkanoates (PHA) can be regulated by controlling the monomer composition, affecting both physical properties and degradation rates . Similarly, the electronic structure of phagraphene, which has direction-dependent cones, is robust against external strain, indicating tunable Fermi velocities . These studies highlight the importance of analyzing physical and chemical properties to tailor materials for specific applications.

科学的研究の応用

酵素研究のための基質

リボフラビン 5'-リン酸ナトリウムは、FMN ホスホヒドロラーゼの特異性と速度論を研究するための基質として使用されます。 これらの酵素は、フラビンモノヌクレオチド (FMN) をリボフラビンとリン酸に加水分解する反応を触媒し、これはビタミン B2 代謝における重要な反応です。 .

光線力学療法 (PDT)

光増感剤として、リボフラビン 5'-リン酸ナトリウムは、真菌に対する光線力学療法のインビトロ効果を評価するために使用されます。 PDT は、特定の波長の光にさらされると毒性になる光感受性化合物を用いて、微生物細胞を標的化し、殺傷する治療法です。 .

眼科用溶液

眼科では、リボフラビン 5'-リン酸ナトリウムは、角膜円錐やその他の角膜疾患の患者に対する角膜コラーゲン架橋のための眼科用溶液として使用されます。 この治療法は、角膜を強化し、さらなる悪化を防ぐのに役立ちます。 .

酸化還元反応の補因子

この化合物は、還元型ニコチンアミドアデニンジヌクレオチド (NADH) デヒドロゲナーゼ、一酸化窒素合成酵素、ニトリロ三酢酸モノオキシゲナーゼなどの酸化還元反応に関与する酵素の補因子として機能します。 細胞内の電子伝達プロセスに重要な役割を果たしています。 .

ビタミンと成長因子ストックミックス

また、さまざまな生物学的調査アプリケーションで使用されるビタミンと成長因子のストックミックスに成分として含まれており、細胞培養の適切な成長と維持を確保しています。 .

食品添加物の評価

リボフラビン 5'-リン酸ナトリウムは、食品添加物として、熱処理と非熱処理の食品加工および貯蔵中の安全性と安定性が評価されています。 これらの条件下では安定していることが知られていますが、光にさらされると敏感です。 .

各アプリケーションは、さまざまな分野の科学研究におけるリボフラビン 5'-リン酸ナトリウムの多用途性を示しています。

作用機序

Target of Action

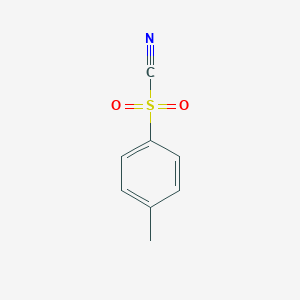

Riboflavin 5’-phosphate sodium, also known as Photrexa or Phosphated riboflavin, primarily targets flavoprotein enzymes . These enzymes play a crucial role in various biochemical reactions, including normal tissue respiration . The compound also binds to riboflavin hydrogenase , riboflavin kinase , and riboflavin synthase .

Mode of Action

Riboflavin 5’-phosphate sodium is the precursor of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These molecules are essential for the function of various oxidoreductases, including NADH dehydrogenase . The compound acts as a photo enhancer that generates singlet oxygen in corneal collagen cross-linking .

Biochemical Pathways

Riboflavin 5’-phosphate sodium is involved in several biochemical pathways. It is produced from riboflavin (vitamin B2) by the enzyme riboflavin kinase . It functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase , and as a cofactor in biological blue-light photo receptors . Riboswitches bind with flavin mononucleotide (FMN), a phosphorylated form of riboflavin, and control gene expression involved in riboflavin biosynthesis and transport pathway .

Pharmacokinetics

The compound is absorbed via the gastrointestinal tract, and its absorption increases with food . It is metabolized in the liver . About 95% of riboflavin in the form of FAD or FMN from food is bioavailable up to a maximum of about 27 mg of riboflavin per meal or dose .

Result of Action

The action of Riboflavin 5’-phosphate sodium results in the activation of various biochemical reactions. It plays a role in the activation of pyridoxine and conversion of tryptophan to niacin . It also possesses fluorescence, photosensitivity, and redox activities .

Action Environment

The action, efficacy, and stability of Riboflavin 5’-phosphate sodium can be influenced by various environmental factors. For instance, it requires more energy to produce but is more soluble than riboflavin . In cells, FMN occurs freely circulating but also in several covalently bound forms . The compound’s action can also be influenced by the presence of other molecules, such as albumin or globulins .

Safety and Hazards

特性

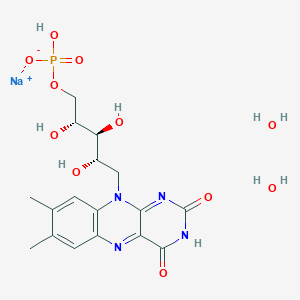

IUPAC Name |

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1/t11-,12+,14-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVGUKOCMOKKJU-QPVGXXQTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4NaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146-17-8 (Parent) | |

| Record name | Riboflavin 5'-phosphate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6184-17-4 | |

| Record name | Riboflavin 5'-phosphate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 5'-PHOSPHATE SODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20RD1DZH99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)